7-Chloro-N-isopropyl-4-nitro-2,1,3-benzoxadiazol-5-amine
Description
Properties
IUPAC Name |
7-chloro-4-nitro-N-propan-2-yl-2,1,3-benzoxadiazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN4O3/c1-4(2)11-6-3-5(10)7-8(13-17-12-7)9(6)14(15)16/h3-4,11H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKPCEQSSBDEKPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=C(C2=NON=C2C(=C1)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-N-isopropyl-4-nitro-2,1,3-benzoxadiazol-5-amine typically involves multiple steps. One common method includes a Friedel-Crafts acylation followed by a Clemmensen reduction . The propyl group is added in two steps due to its length .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-N-isopropyl-4-nitro-2,1,3-benzoxadiazol-5-amine undergoes various chemical reactions, including:
Oxidation: This reaction can alter the nitro group.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction, and nucleophiles such as amines or thiols for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the chloro group could yield various substituted benzoxadiazoles .
Scientific Research Applications
Chemistry
7-Chloro-N-isopropyl-4-nitro-2,1,3-benzoxadiazol-5-amine is primarily utilized as a fluorescent reagent. Its ability to form fluorescent derivatives upon reaction with thiols or amines makes it an essential tool in various chemical analyses.
Applications include :
- Detection of Amino Acids : It is used for the detection of amino acids and low molecular weight amines through fluorescence spectroscopy.
Biology
In biological research, this compound plays a significant role in the preparation of fluorescent phospholipid derivatives and hydroxynaphthofuran. Its fluorescent properties enable researchers to visualize cellular processes effectively.
Applications include :
- Fluorescent Tagging : It is employed in labeling biomolecules for tracking and quantification in biological assays.
Analytical Chemistry
The compound is extensively used in high-performance liquid chromatography (HPLC) as a labeling reagent. Its reactivity with various biomolecules allows for enhanced detection and quantification capabilities.
Fluorescent Labeling of Polyamines
Research has demonstrated the effectiveness of this compound in labeling polyamines. This application is critical for studying cellular processes and understanding polyamine metabolism.
Enzymatic Inhibition Studies
The compound has been utilized in studies examining enzymatic inhibition mechanisms. Its fluorescent properties facilitate the monitoring of enzyme activity and the effects of inhibitors.
Toxicity and Safety Considerations
While this compound is widely used in research settings, it is essential to handle it with care due to its potential reactivity with biological molecules. Safety data sheets recommend appropriate protective measures during handling to mitigate any risks associated with its use.
Mechanism of Action
The mechanism of action of 7-Chloro-N-isopropyl-4-nitro-2,1,3-benzoxadiazol-5-amine involves its ability to form highly fluorescent derivatives upon reaction with thiol or amino groups . This property makes it useful for detecting and quantifying various biomolecules. The molecular targets and pathways involved are primarily related to its interaction with amino acids and proteins .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-7-nitrobenzofurazan: Another highly sensitive chromogenic and fluorescent reagent.
4-Chloro-7-nitro-1,2,3-benzoxadiazole: Similar in structure and used for similar applications.
Uniqueness
7-Chloro-N-isopropyl-4-nitro-2,1,3-benzoxadiazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its isopropyl group may influence its reactivity and interaction with other molecules, making it particularly useful in certain analytical and research applications.
Biological Activity
7-Chloro-N-isopropyl-4-nitro-2,1,3-benzoxadiazol-5-amine (often referred to as NBD-Cl) is a compound recognized for its significant biological activity, particularly in biochemical and analytical applications. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
- IUPAC Name : 7-chloro-4-nitro-N-propan-2-yl-2,1,3-benzoxadiazol-5-amine
- Molecular Formula : C9H10ClN4O3
- Molecular Weight : 246.65 g/mol
- CAS Number : 714291-12-0
The biological activity of this compound primarily involves its reactivity with thiol and amino groups, leading to the formation of highly fluorescent derivatives. This property is exploited in various applications such as:
- Fluorescent Tagging : It serves as a fluorescent reagent for detecting amino acids and low molecular weight amines.
- Biological Assays : The compound is utilized in high-performance liquid chromatography (HPLC) for labeling and analyzing biomolecules.
Fluorescent Reagent
NBD-Cl has been extensively used as a fluorescent tagging reagent in biochemistry. It reacts with amines to form fluorescent derivatives that can be detected using fluorescence spectroscopy. This capability makes it invaluable in various analytical techniques.
Case Studies
- Fluorescent Labeling of Polyamines :
- Enzymatic Inhibition Studies :
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Applications |
|---|---|---|
| 4-Chloro-7-nitrobenzofurazan | Benzofurazan derivative | Fluorescent probes for thiols |
| 4-Chloro-7-nitrobenzo-2-oxa-1,3-diazole | Benzoxadiazole derivative | Analytical chemistry and biochemistry |
Toxicity and Safety Considerations
While NBD-Cl is widely used in research, it is crucial to handle it with care due to its potential reactivity with biological molecules. Safety data sheets recommend appropriate protective measures when working with this compound.
Q & A
Q. What are the standard synthetic routes for 7-Chloro-N-isopropyl-4-nitro-2,1,3-benzoxadiazol-5-amine?
Answer: The synthesis typically involves cyclization reactions using phosphoryl chloride (POCl₃) under controlled temperatures. For example, similar benzoxadiazole derivatives are synthesized via cyclization of substituted benzoic acid hydrazides with POCl₃ at 120°C, followed by purification via recrystallization . Key steps include:
- Precursor preparation : Reacting hydrazide intermediates with nitro-substituted chlorobenzene derivatives.
- Cyclization : Using POCl₃ as both a catalyst and dehydrating agent.
- Purification : Recrystallization from DMSO/water mixtures (2:1) to isolate the product .
Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?
Answer:
- IR Spectroscopy : Identifies functional groups (e.g., nitro stretching at ~1520 cm⁻¹, C-Cl at ~750 cm⁻¹) .
- NMR : ¹H NMR confirms the isopropyl group (δ 1.2–1.4 ppm for -CH(CH₃)₂) and aromatic protons (δ 7.0–8.5 ppm). ¹³C NMR resolves the benzoxadiazole core carbons .
- X-ray Crystallography : Provides definitive structural confirmation, including bond angles and dihedral angles (e.g., C-Cl bond length ~1.73 Å, nitro group planarity) .
Q. What are the primary applications of this compound in biochemical research?
Answer:
- Fluorescent Tagging : The nitrobenzoxadiazole (NBD) core acts as a fluorophore for detecting amino acids or sulfonamides via derivatization .
- Enzyme Inhibition Studies : Analogous NBD derivatives inhibit carbonic anhydrase isoforms, suggesting potential for mechanistic enzymology studies .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of the nitro group in substitution reactions?
Answer:
- DFT Calculations : Optimize the molecular geometry to evaluate electron density at the nitro group. For example, Fukui indices identify nucleophilic/electrophilic sites .
- Mechanistic Studies : Simulate transition states for nitro group reduction (e.g., using Pd/C or Zn/HCl) to predict regioselectivity and side products .
Q. What strategies mitigate competing side reactions during synthesis (e.g., isomerization or over-nitration)?
Answer:
- Temperature Control : Maintain ≤120°C to prevent decomposition of the nitro group .
- Catalyst Optimization : Use anhydrous POCl₃ to minimize hydrolysis and improve cyclization efficiency .
- Protecting Groups : Temporarily block reactive sites (e.g., amine groups) with tert-butoxycarbonyl (Boc) to direct nitro substitution .
Q. How can researchers resolve contradictions in reported spectroscopic data (e.g., conflicting NMR shifts)?
Answer:
- Standardized Conditions : Acquire NMR data in deuterated DMSO at 25°C to minimize solvent/temperature artifacts .
- X-ray Validation : Compare experimental crystallographic data (e.g., bond lengths, torsion angles) with computational models to confirm structural assignments .
- Control Experiments : Synthesize reference compounds (e.g., des-nitro or des-chloro analogs) to isolate spectral contributions .
Notes for Methodological Rigor
- Synthetic Reproducibility : Document reaction parameters (e.g., POCl₃ stoichiometry, reflux duration) to ensure consistency .
- Advanced Characterization : Combine NMR with high-resolution mass spectrometry (HRMS) to confirm molecular weight (±1 ppm accuracy) .
- Safety Protocols : Follow USP guidelines for handling nitroaromatics (e.g., avoid open flames, use fume hoods) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
